molecular formula C16H13N3O5 B8692843 6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline CAS No. 417721-28-9

6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline

Cat. No. B8692843
CAS RN: 417721-28-9
M. Wt: 327.29 g/mol
InChI Key: DNNPNEUXPQCEDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline is a useful research compound. Its molecular formula is C16H13N3O5 and its molecular weight is 327.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

417721-28-9

Product Name

6,7-Dimethoxy-4-(5-nitro-pyridin-2-yloxy)-quinoline

Molecular Formula

C16H13N3O5

Molecular Weight

327.29 g/mol

IUPAC Name

6,7-dimethoxy-4-(5-nitropyridin-2-yl)oxyquinoline

InChI

InChI=1S/C16H13N3O5/c1-22-14-7-11-12(8-15(14)23-2)17-6-5-13(11)24-16-4-3-10(9-18-16)19(20)21/h3-9H,1-2H3

InChI Key

DNNPNEUXPQCEDY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=NC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

6,7-Dimethoxy-1,4-dihydro-4-quinolinone (4.10 g, 20.0 mmol), 2-bromo-5-nitropyridine (4.46 g, 22.0 mmol) and potassium carbonate (5.53 g, 40.0 mmol) were heated and stirred at 70° C. for 3 hours in N,N-dimethylformamide (20 ml). The reaction solution was diluted with ethyl acetate, the insoluble portion was filtered off, and after washing with water and saturated saline and drying the organic layer over anhydrous magnesium sulfate, the drying agent was filtered off and the filtrate was distilled off under reduced pressure. The obtained crude product was subjected to silica gel column chromatography (eluent: ethyl acetate), and the fraction containing the target substance was concentrated, suspended in ethyl acetate and diluted with hexane, after which the crystals were filtered out, washed with hexane and then blow-dried to obtain the title compound (2.23 g, 6.81 mmol, 34%) as yellow crystals.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
4.46 g
Type
reactant
Reaction Step One
Quantity
5.53 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
34%

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